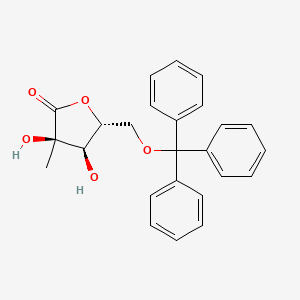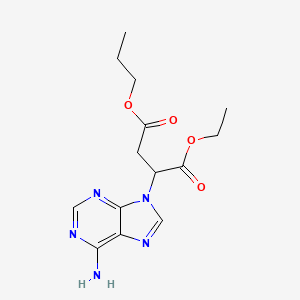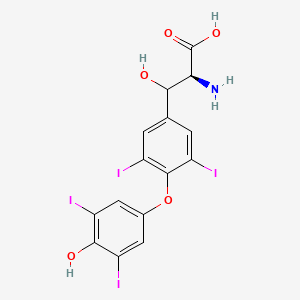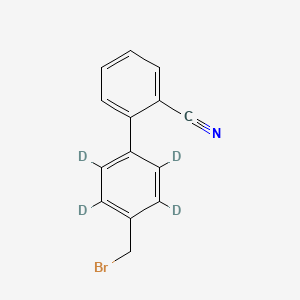
4'-Bromomethyl-2-cyanobiphenyl-d4
Overview
Description
4’-Bromomethyl-2-cyanobiphenyl-d4 is a deuterated analogue of 4’-Bromomethyl-2-cyanobiphenyl. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of 4’-Bromomethyl-2-cyanobiphenyl-d4 is C14H6D4BrN, and it has a molecular weight of 276.16 . This compound is primarily used in scientific research, particularly in studies involving protein-binding and receptor interactions.
Preparation Methods
The synthesis of 4’-Bromomethyl-2-cyanobiphenyl-d4 involves several steps:
Starting Material: The synthesis begins with 2-cyano-4-methylbiphenyl.
Bromination: The methyl group is brominated using a brominating agent such as dibromo hydantoin in the presence of a radical initiator.
Deuteration: The brominated intermediate is then subjected to deuteration to replace hydrogen atoms with deuterium. This step may involve the use of deuterated reagents and solvents.
Crystallization: The final product is obtained by crystallization from the reaction mixture.
Chemical Reactions Analysis
4’-Bromomethyl-2-cyanobiphenyl-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines under appropriate conditions.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major products formed from these reactions include substituted biphenyl derivatives, aldehydes, carboxylic acids, and amines .
Scientific Research Applications
4’-Bromomethyl-2-cyanobiphenyl-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in protein-binding studies to investigate interactions with receptors and enzymes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4’-Bromomethyl-2-cyanobiphenyl-d4 involves its interaction with molecular targets such as receptors and enzymes. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4’-Bromomethyl-2-cyanobiphenyl-d4 can be compared with other similar compounds, such as:
4’-Bromomethyl-2-cyanobiphenyl: The non-deuterated analogue, which has similar chemical properties but different isotopic composition.
4’-Methyl-2-cyanobiphenyl: Lacks the bromine atom, resulting in different reactivity and applications.
4’-Bromomethylbiphenyl-2-carbonitrile: Another analogue with slight structural variations affecting its chemical behavior.
The uniqueness of 4’-Bromomethyl-2-cyanobiphenyl-d4 lies in its deuterated nature, which provides advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation .
Properties
IUPAC Name |
2-[4-(bromomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C2=CC=CC=C2C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181453 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420880-42-7 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420880-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

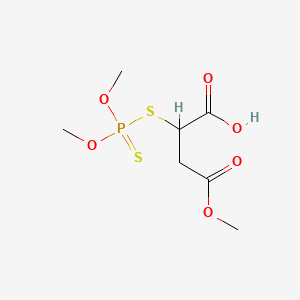
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)

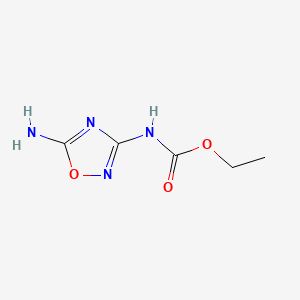
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
